2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one
Overview
Description
Scientific Research Applications
Antiarrhythmic Activity
2-(4-Aminopiperidin-1-yl)-1-(4-fluorophenyl)ethan-1-one and its derivatives have been explored for their potential as antiarrhythmic drugs. A study by Glushkov et al. (2011) synthesized and studied a series of new piperid-4-ylethane derivatives, identifying a compound for clinical trials as a potential class III antiarrhythmic drug (Glushkov et al., 2011).
Ligand Binding and Pharmacological Properties
Perregaard et al. (1995) synthesized a series of compounds, including those with 4-fluorophenyl substituents, demonstrating high affinity for various receptors including sigma 1 and sigma 2 binding sites. These compounds also showed potential anxiolytic activity in animal models (Perregaard et al., 1995).
Antimicrobial Activity
A study by Nagamani et al. (2018) synthesized novel propan-1-ones derivatives, including those with 4-fluorophenyl groups. These compounds showed antimicrobial activity, indicating their potential in developing new antibacterial agents (Nagamani et al., 2018).
Neuroprotective Agents
Gitto et al. (2014) created derivatives that were screened for binding affinity at the GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. The compounds showed significant binding affinity, suggesting their potential as neuroprotective agents (Gitto et al., 2014).
Fluorescent Probes for β-Amyloids
A fluorescent probe for β-amyloids was synthesized by Fa et al. (2015), incorporating a 4-fluorophenyl group. This compound demonstrated high binding affinities, providing a tool for the molecular diagnosis of Alzheimer’s disease (Fa et al., 2015).
Properties
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(4-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-3-1-10(2-4-11)13(17)9-16-7-5-12(15)6-8-16/h1-4,12H,5-9,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWBXPUVVIEYCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.